(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJYUXPFQIPNN-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376087 | |
| Record name | (3S,4R)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-40-6 | |
| Record name | (3S,4R)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Alkyl Pent-2-ynoate Derivatives
One established approach involves cyclization of alkyl pent-2-ynoate derivatives to form the pyrrolidine ring:
- Step a: Reaction of pent-2-ynoic acid or its ester derivative with a chiral auxiliary such as an optically active sultam (e.g., (1R)-(+)- or (1S)-(-)-2,10-camphorsultam) to induce stereoselectivity.
- Step b: Cyclization of the resulting intermediate at temperatures ranging from -30°C to reflux in suitable solvents (alcohols, ethers, chlorinated hydrocarbons) for at least one hour.
- Step c: Reduction of the cyclized intermediate (alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to the pyrrolidine-3-carboxylic acid using catalytic hydrogenation with catalysts such as palladium on carbon, platinum(IV) oxide, or Raney nickel.
This method allows for control over stereochemistry and yields the pyrrolidine core with the carboxylic acid functionality intact.
Resolution of Enantiomers
Since the compound is chiral, resolution is often necessary:
- Formation of diastereomeric salts with chiral amines such as S- or R-1-naphthylethylamine.
- Separation of these salts by crystallization.
- Regeneration of the free acid by treatment with suitable acids (hydrochloric acid, sulfuric acid, acetic acid, etc.) to obtain the pure (3S,4R) enantiomer.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Pent-2-ynoic acid derivative, chiral sultam, solvent (MeOH, EtOH, THF), -30°C to reflux, 1+ hour | Stereoselective ring closure |
| Reduction | H2 gas, Pd/C or PtO2 or Raney Ni catalyst, solvent (MeOH, EtOH) | Catalytic hydrogenation to pyrrolidine ring |
| Naphthalen-2-yl introduction | Cross-coupling reagents (e.g., naphthalen-2-yl boronic acid), Pd catalyst, base, solvent | Installation of aromatic substituent |
| Resolution | Chiral amine (S- or R-1-naphthylethylamine), acid treatment | Diastereomeric salt formation and separation |
- The use of optically active sultams as chiral auxiliaries has been shown to provide high enantiomeric excess in the cyclization step, crucial for obtaining the (3S,4R) stereochemistry.
- Catalytic hydrogenation conditions are optimized to avoid over-reduction or racemization, with palladium on carbon being the preferred catalyst due to its selectivity and mild conditions.
- Resolution via diastereomeric salt formation with naphthylethylamine derivatives is effective for separating enantiomers, with subsequent acid treatment yielding the free acid in high purity.
- Solvent choice impacts reaction rates and yields; alcohols and ethers are commonly used for cyclization and reduction steps, while chlorinated solvents may be employed for coupling reactions.
| Preparation Step | Methodology | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Cyclization | Reaction of pent-2-ynoate derivative with chiral sultam | (1R)- or (1S)-camphorsultam, MeOH, EtOH, THF | Stereoselective pyrrolidine ring formation |
| Reduction | Catalytic hydrogenation | Pd/C, PtO2, Raney Ni, H2 gas | Conversion to pyrrolidine-3-carboxylic acid |
| Aromatic substitution | Cross-coupling or nucleophilic substitution | Pd catalyst, naphthalen-2-yl boronic acid | Introduction of naphthalen-2-yl group |
| Enantiomer resolution | Diastereomeric salt formation | S- or R-1-naphthylethylamine, acids | Isolation of (3S,4R) enantiomer |
The preparation of (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is a multistep process involving stereoselective cyclization, catalytic reduction, aromatic substitution, and chiral resolution. The use of chiral auxiliaries and catalytic hydrogenation under controlled conditions ensures high stereochemical purity. Resolution via diastereomeric salt formation with chiral amines is a reliable method to isolate the desired enantiomer. These methods are supported by patent literature and chemical research, providing a robust framework for synthesis at laboratory and potentially industrial scales.
Scientific Research Applications
Chemistry
(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of complex organic molecules. Its unique properties enable chemists to explore new synthetic routes and develop novel compounds with specific functionalities.
Biological Research
The compound is being studied for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets can be leveraged to understand biological pathways and mechanisms. The naphthalene moiety can intercalate with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains, influencing enzymatic activity or receptor interactions.
Medicinal Chemistry
Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Studies are underway to evaluate its efficacy and safety profiles as a candidate for drug development.
Material Science
In industrial applications, this compound is utilized in the development of novel materials and catalysts. Its unique electronic and steric properties can enhance the performance of materials in various applications, including electronics and coatings.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Stereoisomeric Variants
- (3R,4S)-4-(Naphthalen-1-Yl)pyrrolidine-3-carboxylic acid hydrochloride Substituent: Naphthalen-1-yl (vs. naphthalen-2-yl in the target compound). Stereochemistry: (3R,4S) configuration. Molecular Weight: 277.75 g/mol (including HCl). Purity: ≥95% . Key Difference: The positional isomerism (naphthalen-1-yl vs.
Aryl-Substituted Pyrrolidine Derivatives
- (3S,4R)-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid Substituent: 3-Fluorophenyl. Molecular Formula: C₁₁H₁₀FNO₂. CAS: 1049975-95-2 .
- (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Substituents: 3,5-Dimethoxyphenyl, trifluoromethylphenyl-ureido, and methyl groups. Molecular Formula: C₂₃H₂₆F₃N₃O₅. Synthetic Yield: 63% (crude); Purity: 99% .
Heterocyclic Hybrids
- 2-Aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | LogP* (Predicted) | Synthetic Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Target Compound | Naphthalen-2-yl | 241.29 | ~2.5 | - | - |
| (3R,4S)-4-(Naphthalen-1-Yl) HCl | Naphthalen-1-yl | 277.75 | ~3.0 | - | ≥95 |
| (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl) | 3,5-Dimethoxyphenyl | 482.17 | ~1.8 | 63 | 99 |
| (3S,4R)-4-(3-Fluorophenyl) | 3-Fluorophenyl | 207.20 | ~1.2 | - | - |
*LogP estimated using fragment-based methods.
Biological Activity
(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound features a pyrrolidine ring substituted with a naphthalene moiety, which contributes to its distinctive electronic and steric characteristics. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
- CAS Number : 1049978-40-6
- IUPAC Name : (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Protein Binding : The naphthalene moiety can intercalate with aromatic residues in proteins, while the pyrrolidine ring forms hydrogen bonds with amino acids. These interactions can modulate enzyme or receptor activity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
- Anticancer Potential : Studies have indicated that it may possess anticancer properties by interfering with cell proliferation pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against several types of cancer cells, indicating significant cytotoxicity.
-
Animal Models :
- In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| (3S,4R)-4-(Phenyl)pyrrolidine-3-carboxylic acid | Phenyl instead of naphthalene | Moderate anti-inflammatory effects |
| (3S,4R)-4-(Benzyl)pyrrolidine-3-carboxylic acid | Benzyl group | Lower cytotoxicity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and stereochemistry. For example, coupling constants in H NMR differentiate axial/equatorial protons in the pyrrolidine ring .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Melting Point and Optical Rotation : Melting point (e.g., 163–164°C in toluene/ether) and specific rotation ([α]) validate crystallinity and enantiomeric excess .
What advanced strategies improve enantioselective synthesis of this compound?
Q. Advanced
- Chiral Catalysts : Asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) enhance enantioselectivity. Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen prevents racemization during synthesis .
- Kinetic Resolution : Enzymatic or chemical resolution separates enantiomers. For example, lipases selectively hydrolyze one enantiomer of a racemic ester intermediate .
- Crystallization-Induced Diastereomer Transformation : Recrystallization from toluene/ether mixtures improves diastereomeric excess to >95% .
How can computational modeling predict biological interactions of this compound?
Q. Advanced
- Molecular Docking : Density Functional Theory (DFT) or molecular dynamics simulations model interactions with targets like glutamate receptors. The naphthalene moiety may engage in π-π stacking with aromatic residues in binding pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., electron-withdrawing groups on naphthalene) with activity. For example, trifluoromethyl groups enhance metabolic stability .
How do researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Reproducing activity studies under controlled conditions (e.g., pH, temperature) minimizes variability. For instance, discrepancies in IC values may arise from differences in cell lines or buffer systems .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Orthogonal Validation : Combining electrophysiology (e.g., patch-clamp for ion channel targets) with fluorescence-based assays confirms target engagement .
What methodologies optimize reaction yields for large-scale synthesis?
Q. Advanced
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions. For example, microreactors achieve >90% yield in cyclization steps .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) identifies robust conditions. A central composite design might optimize palladium catalyst concentration to 5 mol% .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, enabling timely adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
